2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide
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Description
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C26H25ClN4O3 and its molecular weight is 476.96. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Chemical Synthesis
Five-Lipoxygenase Activity Protein (FLAP) Inhibitors : Compounds structurally related to the given molecule, such as 2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide, have been identified as novel and selective FLAP inhibitors with excellent pharmacokinetics properties. These inhibitors can be synthesized with high specificity and yield, showcasing the potential of similar compounds in medicinal chemistry and drug development Latli et al., 2015.
Photochemical Cleavage : The photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines, a process that can be achieved under mild conditions, exemplifies the chemical versatility of oxadiazole derivatives. This reactivity may be harnessed for creating new compounds or for studying reaction mechanisms Srimannarayana et al., 1970.
α-Glucosidase Inhibitors : A novel synthetic route to 1,3,4-oxadiazole derivatives has been developed, yielding compounds with potent α-glucosidase inhibitory potential. Such compounds could be significant for the development of treatments for diseases like diabetes Iftikhar et al., 2019.
properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3/c1-17-15-18(2)31(16-22(32)28-14-6-9-19-7-4-3-5-8-19)26(33)23(17)25-29-24(30-34-25)20-10-12-21(27)13-11-20/h3-5,7-8,10-13,15H,6,9,14,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSFVSWDOSFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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